

# Vamagloxistat Sodium: An In-Depth Technical Guide on the Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vamagloxistat sodium**, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate oxidase (GO). Developed by BridgeBio Pharma and its affiliate Cantero Therapeutics, Vamagloxistat is designed to treat conditions characterized by excess oxalate production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation. By inhibiting GO, Vamagloxistat aims to reduce the metabolic production of oxalate, a key contributor to the pathophysiology of these diseases. This technical guide provides a comprehensive overview of the currently available safety and toxicology profile of Vamagloxistat, drawing from preclinical rationale and clinical trial data.

## **Mechanism of Action**

Vamagloxistat targets and inhibits glycolate oxidase, a peroxisomal enzyme primarily active in the liver. GO catalyzes the oxidation of glycolate to glyoxylate, a direct precursor of oxalate. In individuals with PH1, a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) leads to the accumulation of glyoxylate, which is then converted to oxalate. By blocking the initial step in this pathway, Vamagloxistat reduces the substrate available for oxalate synthesis. The intended therapeutic effect is a significant reduction in urinary and plasma oxalate levels, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and renal failure.[1][2] The inhibition of glycolate oxidase is supported by the



## Foundational & Exploratory

Check Availability & Pricing

observation of dose-dependent increases in plasma and urine glycolate concentrations following Vamagloxistat administration.

Below is a diagram illustrating the mechanism of action of Vamagloxistat.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Photorespiratory glycolate-glyoxylate metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]







 To cite this document: BenchChem. [Vamagloxistat Sodium: An In-Depth Technical Guide on the Safety and Toxicology Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549350#vamagloxistat-sodium-safety-and-toxicology-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com